molecular formula C16H13NO2 B1669715 D-64131 CAS No. 74588-78-6

D-64131

Cat. No.: B1669715
CAS No.: 74588-78-6
M. Wt: 251.28 g/mol
InChI Key: ICMIJSRDISNKOC-UHFFFAOYSA-N
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Description

D-64131 is a synthetic small molecule that belongs to the class of 2-aroylindoles. It is a potent tubulin polymerization inhibitor, which means it interferes with the formation of microtubules, essential components of the cell’s cytoskeleton. This compound has shown significant antiproliferative activity against various tumor cells, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of D-64131 involves the formation of the indole core structure followed by the introduction of the aroyl group. The synthetic route typically starts with the preparation of 5-methoxy-1H-indole, which is then subjected to Friedel-Crafts acylation using phenylmethanone derivatives. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

D-64131 undergoes several types of chemical reactions, primarily involving its interaction with tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis of cancer cells .

Common reagents used in these reactions include colchicine for competitive binding studies and various solvents like dimethyl sulfoxide (DMSO) for dissolving the compound. The major products formed from these reactions are depolymerized tubulin and apoptotic cancer cells .

Scientific Research Applications

D-64131 has been extensively studied for its potential applications in cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and the mechanisms of mitosis. In addition to its antiproliferative effects, this compound has shown promise in overcoming multidrug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer agents .

In the field of biology, this compound is used to study the dynamics of microtubules and their role in cellular processes. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive compound for further research and development .

Properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMIJSRDISNKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397970
Record name D-64131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74588-78-6
Record name D-64131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of 5-methoxy-1H-indole-2-carbaldehyde with phenylmagnesium bromide using the procedure described in example 404 gave (805) (91%), mp 159–161° C. 1H NMR δ [(CD3)2SO] 11.86 (s, 1H), 7.94–7.91 (m, 2H), 7.71–7.66 (m, 1H), 7.61–7.57 (m, 2H), 7.42 (d, J=8.9 Hz, 1H), 7.16 (d, J=2.4 Hz, 1H), 7.03 (s, 1H), 6.99 (dd, J=8.9, 2.4 Hz, 1H), 3.77 (s, 3H). Found: C, 76.28; H, 5.21; N, 5.42. C16H13NO2 requires: C, 76.48; H, 5.21; N, 5.57.
Quantity
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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